1-(2-Ethoxyethyl)piperidin-4-ol
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Overview
Description
1-(2-Ethoxyethyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the ethoxyethyl group and the hydroxyl group on the piperidine ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyethyl)piperidin-4-ol typically involves the reaction of 1-(2-ethoxyethyl)piperidin-4-one with propargyl alcohol under Favorskii reaction conditions. The reaction conditions are optimized to achieve satisfactory yields of the target glycols. The reaction involves the use of potassium hydroxide (KOH) as a base, and the reaction temperature and medium are carefully controlled to maximize the yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form saturated products.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.
Substitution: Reagents such as ethyl bromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Formation of monoethyl ethers.
Scientific Research Applications
1-(2-Ethoxyethyl)piperidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyethyl)piperidin-4-ol is not well-documented. piperidine derivatives are known to interact with various molecular targets and pathways, including neurotransmitter receptors and enzymes. The presence of the ethoxyethyl and hydroxyl groups may influence the compound’s binding affinity and activity at these targets .
Comparison with Similar Compounds
Similar Compounds
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole hydrochloride: A related compound with similar structural features.
N-(2-ethoxyethyl)piperidine derivatives:
Uniqueness
1-(2-Ethoxyethyl)piperidin-4-ol is unique due to the presence of both the ethoxyethyl and hydroxyl groups on the piperidine ring. This combination of functional groups provides distinct chemical and biological properties that differentiate it from other piperidine derivatives.
Properties
Molecular Formula |
C9H19NO2 |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)piperidin-4-ol |
InChI |
InChI=1S/C9H19NO2/c1-2-12-8-7-10-5-3-9(11)4-6-10/h9,11H,2-8H2,1H3 |
InChI Key |
WKBABWQTVFVQQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1CCC(CC1)O |
Origin of Product |
United States |
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